1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorobenzyl group and a dimethylaminophenethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 4-(dimethylamino)phenethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products may include oxidized derivatives of the chlorobenzyl and dimethylaminophenethyl groups.
Reduction: The major products may include reduced derivatives of the chlorobenzyl and dimethylaminophenethyl groups.
Substitution: The major products may include substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound is investigated for its use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenyl)urea: Similar structure but lacks the ethyl group in the phenethyl moiety.
1-(4-Chlorobenzyl)-3-(4-(methylamino)phenethyl)urea: Similar structure but has a methylamino group instead of a dimethylamino group.
1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)thiourea: Similar structure but contains a thiourea moiety instead of a urea moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-22(2)17-9-5-14(6-10-17)11-12-20-18(23)21-13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZCGFGGRLFVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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